molecular formula C14H13N3O2 B14542368 N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine CAS No. 61963-68-6

N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine

Cat. No.: B14542368
CAS No.: 61963-68-6
M. Wt: 255.27 g/mol
InChI Key: UPZPUZGQQDEECG-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine is an organic compound that has garnered interest in various fields of scientific research

Properties

CAS No.

61963-68-6

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C14H13N3O2/c18-17(19)13-5-2-8-15-14(13)16-12-7-6-10-3-1-4-11(10)9-12/h2,5-9H,1,3-4H2,(H,15,16)

InChI Key

UPZPUZGQQDEECG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by the introduction of the indene moiety through amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indene moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares the indene moiety but lacks the nitropyridine group.

    N-(2,3-Dihydro-1H-inden-5-yl)-2,3-dihydro-1H-inden-5-amine: Contains a similar indene structure but differs in the functional groups attached.

Uniqueness

N-(2,3-Dihydro-1H-inden-5-yl)-3-nitropyridin-2-amine is unique due to the presence of both the indene and nitropyridine groups, which confer distinct chemical and biological properties

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